1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide
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Overview
Description
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuro[3,2-d]pyrimidine core, a piperidine ring, and a phenylethyl group, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the aza-Wittig reaction of iminophosphorane with aromatic isocyanates to form carbodiimides, which are then reacted with various phenols and alcohols in the presence of a catalytic amount of solid potassium carbonate or sodium ethoxide . This method yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antibacterial agent.
Biological Research: It is used in the study of cellular pathways and molecular targets, particularly in cancer research.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
2-Alkoxy(aryloxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones: These derivatives have similar biological activities and are used in fungicidal applications.
Uniqueness
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-16(17-7-3-2-4-8-17)27-24(29)18-11-13-28(14-12-18)23-22-21(25-15-26-23)19-9-5-6-10-20(19)30-22/h2-10,15-16,18H,11-14H2,1H3,(H,27,29) |
InChI Key |
YLBDEICIYDGLBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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